Trioctyl phosphate

Description

Properties

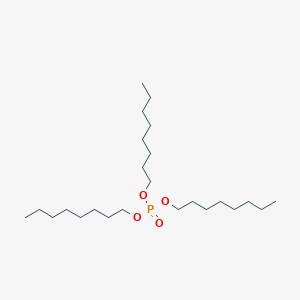

IUPAC Name |

trioctyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O4P/c1-4-7-10-13-16-19-22-26-29(25,27-23-20-17-14-11-8-5-2)28-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPGXJOLGGFBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(OCCCCCCCC)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026246 | |

| Record name | Trioctyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tri-n-octyl phosphate is a clear colorless liquid. (NTP, 1992) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

428 to 446 °F at 8 mmHg (NTP, 1992) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

434.63 (NTP, 1992) - Denser than water; will sink | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

14.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1806-54-8 | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trioctyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-N-octyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LV8VW3YJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-101 °F (NTP, 1992) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

trioctyl phosphate synthesis from phosphorus oxychloride and 2-ethylhexanol

An In-depth Technical Guide to the Synthesis of Trioctyl Phosphate (B84403) from Phosphorus Oxychloride and 2-Ethylhexanol

Introduction

Trioctyl phosphate, specifically tris(2-ethylhexyl) phosphate (TEHP), is a significant organophosphate compound widely utilized as a flame retardant, plasticizer, and solvent.[1][2] Its excellent low-temperature flexibility and weathering resistance make it suitable for various polymers, including PVC, PUR, and synthetic rubbers.[1] The primary industrial synthesis route involves the esterification of phosphorus oxychloride (POCl₃) with 2-ethylhexanol.[1] This guide provides a comprehensive technical overview of this synthesis, targeting researchers and chemical development professionals. It details the underlying chemistry, experimental procedures, process parameters, and purification methods.

Reaction Principles

The synthesis of this compound from phosphorus oxychloride and 2-ethylhexanol is a nucleophilic substitution reaction. The oxygen atom of the hydroxyl group in 2-ethylhexanol acts as a nucleophile, attacking the electrophilic phosphorus atom in phosphorus oxychloride. This process occurs in three successive steps, with each step replacing a chlorine atom with a 2-ethylhexyloxy group, releasing a molecule of hydrogen chloride (HCl) gas as a byproduct.

The overall reaction is as follows: 3C₈H₁₈O + POCl₃ → (C₈H₁₇O)₃PO + 3HCl↑ [3]

Key challenges in this synthesis include managing the exothermic nature of the reaction, controlling the evolution of corrosive HCl gas, and minimizing side reactions.[4] The presence of HCl can lead to the formation of undesired acidic byproducts like dioctyl and monooctyl phosphoric acid.[4][5] Therefore, precise control of reaction conditions and effective post-reaction purification are critical for achieving high yield and purity.

Experimental Protocols

The following protocols are synthesized from established industrial methods and patent literature.[3][6][7]

Materials and Equipment

-

Reactants: 2-Ethylhexanol (C₈H₁₈O), Phosphorus Oxychloride (POCl₃)

-

Neutralizing Agent: Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) solution

-

Catalyst (Optional): Titanium tetrachloride[7]

-

Adsorbent (Optional): Activated alumina, silica (B1680970) gel[5]

-

Equipment: Jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, thermometer, condenser connected to an acid gas scrubber, and a vacuum system.

Synthesis Procedure

-

Reactor Charging and Initial Heating:

-

Phosphorus Oxychloride Addition (Esterification):

-

Slowly add phosphorus oxychloride dropwise to the heated 2-ethylhexanol over a period of 4 to 6 hours.[3][6]

-

Maintain the reaction temperature strictly at 65 ± 2 °C throughout the addition.[3] The reaction is exothermic, and cooling may be required to prevent temperature overshoots.

-

The generated hydrogen chloride gas is continuously removed and neutralized in an acid scrubber.

-

-

Reaction Maturation:

-

After the addition is complete, allow the reaction mixture to "balance" or mature by continuing to stir at the reaction temperature for an additional 4 to 6 hours to drive the reaction to completion.[3] This results in the formation of crude this compound ester.

-

Work-up and Purification

-

Neutralization:

-

Cool the crude ester and transfer it to a neutralization vessel containing an alkaline solution (e.g., sodium hydroxide).

-

Stir the mixture for 1 to 1.5 hours, maintaining the temperature at 70 ± 3 °C and controlling the pH between 8 and 9.[3] This step neutralizes residual HCl and any acidic phosphate byproducts.

-

-

Washing:

-

Dealcoholization and Dehydration:

-

Adsorbent Treatment and Filtration (Optional):

Data Presentation

The following tables summarize key quantitative data derived from various synthesis methodologies.

Table 1: Reactant Molar Ratios

| Reactant 1 | Reactant 2 | Molar Ratio (Alcohol:POCl₃) | Reference |

|---|---|---|---|

| 2-Ethylhexanol | Phosphorus Oxychloride | 3.0 - 3.2 : 1 | [3] |

| Isooctyl Alcohol | Phosphorus Oxychloride | 3.15 : 1 |[7] |

Table 2: Key Reaction and Purification Parameters

| Parameter | Value | Reference |

|---|---|---|

| Initial Alcohol Temperature | 47 - 53 °C | [3][7] |

| Esterification Temperature | 65 ± 2 °C | [3] |

| POCl₃ Addition Time | 4 - 6 hours | [3][6] |

| Maturation Time | 4 - 6 hours | [3][6] |

| Neutralization Temperature | 70 ± 3 °C | [3] |

| Neutralization pH | 8 - 9 | [3] |

| Washing Water Temperature | 80 ± 2 °C | [3] |

| Final Product pH | 6.5 - 7.5 | [3] |

| Reported Yield | 81 - 83% | [3] |

| High Purity Yield | 94% |[8] |

Table 3: Typical Product Specifications

| Property | Value | Reference |

|---|---|---|

| Purity (TOP Content) | ≥ 98.5 % | [1] |

| Purity (Chromatographic) | 99.8% | [8] |

| Acid Value | ≤ 0.05 mg KOH/g | [1] |

| Water Content | ≤ 0.2 % | [1] |

| Refractive Index (nD 20°C) | 1.443 – 1.445 | [1] |

| Density (20°C) | 0.920 – 0.926 g/cm³ | [1] |

| Phosphorus Content | 7.1 % (calculated) |[1] |

Visualizations

Reaction Scheme

References

- 1. atamankimya.com [atamankimya.com]

- 2. quora.com [quora.com]

- 3. CN103224516A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US3996341A - Process for purifying this compound and use therefor - Google Patents [patents.google.com]

- 6. CN104592294A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. CN103435642B - Production method of this compound - Google Patents [patents.google.com]

- 8. US3644602A - Process for producing trialkyl phosphates - Google Patents [patents.google.com]

A Technical Guide to Tris(2-ethylhexyl) Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(2-ethylhexyl) phosphate (B84403), a widely used organophosphate ester. It details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, serving as a crucial resource for professionals in research and development.

Core Chemical Identifiers

-

Synonyms: Trioctyl phosphate (TOP), Tri(2-ethylhexyl) phosphate (TEHP), Disflamoll TOF, Flexol plasticizer TOF[][2][3]

-

Molecular Weight: 434.64 g/mol [][3]

Physicochemical and Quality Specifications

The properties of Tris(2-ethylhexyl) phosphate are critical to its various industrial applications, particularly as a plasticizer and flame retardant.[4][5] The compound is a colorless, viscous liquid with a faint odor.[6] Below is a summary of its key quantitative data, compiled from typical industrial grade specifications.

| Property | Test Method | Superior Grade Value | Industrial Grade Value |

| Appearance | Visual | Transparent oily liquid | Transparent oily liquid |

| Purity (GC) | GC | ≥ 99.0% | ≥ 99.0% |

| Dioctyl Phosphate Content (GC) | GC | ≤ 0.1% | ≤ 0.2% |

| Octanol Content (GC) | GC | ≤ 0.1% | ≤ 0.15% |

| Density (20°C) | - | 0.921–0.927 g/mL | 0.921–0.927 g/mL |

| Refractive Index (20°C) | - | 1.443 – 1.445 | - |

| Viscosity (25°C) | - | ≤ 14 mm²/s | ≤ 20 mm²/s |

| Acid Value | Titration | ≤ 0.1 mg KOH/g | ≤ 0.2 mg KOH/g |

| Moisture Content | - | ≤ 0.1% | ≤ 0.2% |

| Color | Pt-Co Scale | ≤ 20 | ≤ 30 |

| Boiling Point | - | 216 °C at 4 mmHg | 216 °C at 4 mmHg |

| Flash Point | - | >110 °C (230 °F) | >110 °C (230 °F) |

| Solubility | - | Immiscible with water | Immiscible with water |

Experimental Protocols

Detailed methodologies are essential for the synthesis, analysis, and application-specific testing of Tris(2-ethylhexyl) phosphate.

Synthesis of Tris(2-ethylhexyl) Phosphate

The industrial synthesis of Tris(2-ethylhexyl) phosphate is typically achieved through the esterification of 2-ethylhexanol with phosphorus oxychloride.[7][8][9]

Materials:

-

2-Ethylhexanol

-

Phosphorus oxychloride (POCl₃)

-

Aqueous alkaline solution (e.g., 3-5% sodium hydroxide (B78521) or sodium carbonate)[7]

-

Nitrogen gas

Procedure:

-

Reaction Setup: Charge a glass-lined reactor equipped with a stirrer, thermometer, dropping funnel, and reflux condenser with 2-ethylhexanol.

-

Esterification: While stirring, slowly add phosphorus oxychloride dropwise to the 2-ethylhexanol. The molar ratio of 2-ethylhexanol to phosphorus oxychloride is typically maintained around 3.1:1.[9] The temperature is controlled during the addition, for instance, between 47-53°C, and then raised to approximately 65°C to complete the reaction over several hours.[7][9] Hydrogen chloride gas is generated as a byproduct and can be removed and neutralized.

-

Neutralization: After the reaction is complete, the resulting crude ester is washed with an aqueous alkaline solution (e.g., sodium hydroxide solution) to neutralize any remaining acidic byproducts. The pH is controlled to be between 8 and 9.[7]

-

Washing: The neutralized crude ester is then washed with hot water (e.g., 80°C) multiple times until the pH of the wash water is neutral (6.5-7.5).[7]

-

Purification: The washed ester is subjected to vacuum distillation to remove water and any unreacted 2-ethylhexanol, yielding the final purified Tris(2-ethylhexyl) phosphate product.[7][9]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly effective method for the identification and quantification of Tris(2-ethylhexyl) phosphate in various matrices.[10]

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness[10]

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable organic solvent, such as ethyl acetate.[10] For complex matrices, a prior extraction step (e.g., solid-phase extraction) may be necessary.

-

GC Conditions:

-

MS Conditions:

-

Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Performance Evaluation as a Plasticizer: Volatile Loss Test

To assess the permanence of Tris(2-ethylhexyl) phosphate as a plasticizer in a polymer matrix, its volatility is measured. A common standard method is ASTM D1203.

Materials:

-

Polymer resin (e.g., PVC)

-

Tris(2-ethylhexyl) phosphate

-

Activated carbon

-

Forced-air oven

-

Analytical balance

Procedure:

-

Specimen Preparation: Prepare a polymer formulation by mixing PVC resin with a specified concentration of Tris(2-ethylhexyl) phosphate. Process the mixture (e.g., by milling and pressing) to form thin, uniform circular discs.

-

Initial Measurement: Condition the specimens and then accurately weigh them to the nearest 0.001 g.

-

Exposure: Place the weighed specimen in a container and completely surround it with activated carbon.

-

Heating: Place the container in a calibrated oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

-

Final Measurement: After the exposure period, remove the specimen from the container, allow it to cool to room temperature in a desiccator, and carefully clean off any adhering carbon particles. Re-weigh the specimen.

-

Calculation: The volatile loss is calculated as the percentage difference between the initial and final weights of the specimen.

Visualized Workflows

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the industrial production of Tris(2-ethylhexyl) phosphate.

Caption: A flowchart of the synthesis and purification process for Tris(2-ethylhexyl) phosphate.

References

- 2. Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphoric acid, tris(2-ethylhexyl) ester [webbook.nist.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound (TOP) Manufacturer, Trioctylphosphate Cas 78-42-2 | Longhua Group [longhuatech.com]

- 6. Tris(2-ethylhexyl) phosphate - Wikipedia [en.wikipedia.org]

- 7. CN103224516A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. CN104592294A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. CN103435642B - Production method of this compound - Google Patents [patents.google.com]

- 10. chromatographyonline.com [chromatographyonline.com]

A Comparative Technical Guide to Tri-n-octyl Phosphate and Tris(2-ethylhexyl) Phosphate for Researchers and Drug Development Professionals

An In-depth Analysis of Structure, Properties, Synthesis, and Biological Interactions

This technical guide provides a comprehensive comparison of tri-n-octyl phosphate (B84403) (TnOP) and tris(2-ethylhexyl) phosphate (TEHP), two structurally isomeric organophosphate esters. While often referred to collectively as "trioctyl phosphate," this guide delineates their distinct chemical identities, physical properties, and toxicological profiles, a critical distinction for scientific research and pharmaceutical applications. This document adheres to stringent data presentation and visualization requirements to facilitate clear and accurate interpretation by researchers, scientists, and drug development professionals.

Chemical Identity and Structural Differentiation

A crucial point of clarification is the distinction between tri-n-octyl phosphate and tris(2-ethylhexyl) phosphate. Though both are tri-esters of phosphoric acid with eight-carbon alkyl chains, their structural arrangement differs significantly, leading to different chemical and physical properties.

-

Tri-n-octyl Phosphate (TnOP) consists of a central phosphate group esterified with three linear octyl chains. Its Chemical Abstracts Service (CAS) number is 1806-54-8 .

-

Tris(2-ethylhexyl) Phosphate (TEHP) features a central phosphate group esterified with three branched 2-ethylhexyl chains. Its CAS number is 78-42-2 . The name 'this compound' is sometimes informally used to refer to TEHP, which can be a source of confusion.

The seemingly subtle difference in the branching of the alkyl chains has a profound impact on the molecules' packing, flexibility, and ultimately their physical and biological properties.

Comparative Physicochemical Properties

The structural isomerism of TnOP and TEHP directly influences their physical and chemical characteristics. These properties are summarized in the table below for ease of comparison.

| Property | Tri-n-octyl Phosphate (TnOP) | Tris(2-ethylhexyl) Phosphate (TEHP) |

| CAS Number | 1806-54-8[1][2][3] | 78-42-2[4][5][6] |

| Molecular Formula | C24H51O4P[1][2][3] | C24H51O4P[4][5][6] |

| Molecular Weight | 434.63 g/mol [1][2] | 434.63 g/mol [4] |

| Appearance | Colorless viscous liquid[1] | Clear, colorless to pale yellow liquid[4][7] |

| Density | 0.928 g/cm³[2][8][9] | 0.92 g/mL at 20 °C[5][10] |

| Boiling Point | 414.6 °C at 760 mmHg[2][3][9] | 215 °C at 4 mmHg[10][11] |

| Melting Point | -74 °C[9] | <-70 °C[10] |

| Flash Point | 218 °C[2][9] | 170 °C[5] |

| Water Solubility | Insoluble[1][9] | <0.001 g/L[10] |

| Viscosity | Not specified | 14-15 mPa·s at 20 °C[11][12] |

Synthesis and Industrial Applications

Both TnOP and TEHP are primarily synthesized through the esterification of phosphorus oxychloride with the corresponding alcohol (n-octanol for TnOP and 2-ethylhexanol for TEHP).

The primary industrial application for both compounds is as a plasticizer and flame retardant, particularly in polyvinyl chloride (PVC) and other polymers.[7][13] TEHP is noted for imparting good low-temperature flexibility.[11] It is also used as a solvent in the production of hydrogen peroxide.[7]

Experimental Protocols

Synthesis of Tris(2-ethylhexyl) Phosphate

This protocol is a generalized procedure based on common industrial synthesis methods.[13][14][15][16]

Materials:

-

2-ethylhexanol

-

Phosphorus oxychloride (POCl3) or Trichlorophosphine (PCl3)

-

Catalyst (optional, e.g., anhydrous magnesium chloride)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Activated carbon or other adsorbent (for purification)

Procedure:

-

To a clean, dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add 2-ethylhexanol and the catalyst.

-

Cool the mixture in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride or trichlorophosphine dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Heat the mixture under reduced pressure to remove any unreacted starting materials and byproducts such as hydrogen chloride.

-

Wash the crude product with a dilute sodium hydroxide solution to neutralize any remaining acidic impurities, followed by washing with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

For further purification, treat the product with an adsorbent like activated carbon at a slightly elevated temperature, followed by filtration.

-

The final product is obtained as a clear, viscous liquid.

Determination of Plasticizer Properties (ASTM D1045)

The following are key tests outlined in ASTM D1045 for characterizing plasticizers like TnOP and TEHP.[17][18][19][20][21]

4.2.1. Acid Number

-

Principle: The acid number is determined by titrating a known weight of the plasticizer, dissolved in a suitable solvent, with a standardized solution of potassium hydroxide (KOH) to a phenolphthalein (B1677637) endpoint.

-

Significance: This measures the amount of free acid in the plasticizer, which can affect the stability and properties of the final polymer product.

4.2.2. Ester Content

-

Principle: A known weight of the plasticizer is saponified by refluxing with a known excess of alcoholic potassium hydroxide solution. The excess alkali is then titrated with a standard acid solution.

-

Significance: This determines the purity of the plasticizer by quantifying the percentage of the ester.

4.2.3. Specific Gravity

-

Principle: The specific gravity is determined using a pycnometer at a specified temperature (e.g., 20/20 °C).

-

Significance: This is a fundamental physical property used for quality control and formulation calculations.

4.2.4. Refractive Index

-

Principle: The refractive index is measured using a standard refractometer at a specified temperature.

-

Significance: This is another key physical property for identification and quality assessment.

Ready Biodegradability Test (OECD 301B: CO2 Evolution Test)

This is a standard method to assess the biodegradability of chemical substances.[22][23][24][25][26]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or in diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical maximum.

Procedure:

-

Prepare a mineral medium containing essential mineral salts.

-

The test substance is added to the mineral medium to give a concentration of 10-20 mg of total organic carbon (TOC) per liter.

-

Inoculate the medium with a small amount of activated sludge, sewage effluent, or a mixed culture of microorganisms.

-

The test is run in a series of vessels, including controls with no test substance and reference standards of known biodegradability.

-

The vessels are incubated at a constant temperature (e.g., 20-25 °C) and aerated with CO2-free air.

-

The CO2 produced is trapped in a solution of barium or sodium hydroxide and is measured by titration.

-

The test is typically run for 28 days, and the percentage of biodegradation is calculated based on the amount of CO2 produced relative to the theoretical maximum.

Toxicological and Environmental Profile

The toxicological profiles of TnOP and TEHP are of significant interest, particularly in the context of their use in consumer products and their potential for environmental release.

Tri-n-octyl Phosphate (TnOP):

-

TnOP is described as a cholinesterase inhibitor.[1] Organophosphates as a class are known to be susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents.[27]

Tris(2-ethylhexyl) Phosphate (TEHP):

-

TEHP has been more extensively studied. It is used as a plasticizer and flame retardant and has been detected in various environmental compartments.

-

TEHP is considered to be biodegradable.[28]

-

Toxicological studies in animals have shown varied results, with some studies indicating potential for adverse effects at high doses.

Biodegradation Pathway of TEHP

Studies on the biodegradation of TEHP have elucidated a likely metabolic pathway. This involves the sequential hydrolysis of the ester bonds, leading to the formation of di(2-ethylhexyl) phosphate (DEHP), mono(2-ethylhexyl) phosphate (MEHP), and finally phosphoric acid and 2-ethylhexanol.

Conclusion

Tri-n-octyl phosphate and tris(2-ethylhexyl) phosphate, while sharing the same molecular formula, are distinct chemical entities with different structures and properties. The branched structure of TEHP leads to a lower boiling point and viscosity compared to the linear TnOP. Both compounds find application as plasticizers and flame retardants, with TEHP being particularly noted for its performance at low temperatures. A clear understanding of their individual properties, as outlined in this guide, is essential for their appropriate and safe use in research, drug development, and industrial applications. The provided experimental protocols offer a foundation for the standardized assessment of these and other similar compounds.

References

- 1. This compound | 1806-54-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS 1806-54-8, CasNo.1806-54-8 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 4. Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tris(2-ethylhexyl) phosphate CAS 78-42-2 | 821202 [merckmillipore.com]

- 6. CAS 78-42-2: Phosphoric acid, tris(2-ethylhexyl) ester [cymitquimica.com]

- 7. TRIS(2-ETHYLHEXYL)PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | 1806-54-8 - BuyersGuideChem [buyersguidechem.com]

- 10. Tris(2-ethylhexyl) phosphate CAS#: 78-42-2 [m.chemicalbook.com]

- 11. Zhangjiagang Fortune Chemical Co., Ltd.--Tris(2-ethylhexyl) Phosphate(TOP)|78-42-2 [fortunechemtech.com]

- 12. Tris(2-ethylhexyl) phosphate - Wikipedia [en.wikipedia.org]

- 13. Page loading... [guidechem.com]

- 14. CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate - Google Patents [patents.google.com]

- 15. US3644602A - Process for producing trialkyl phosphates - Google Patents [patents.google.com]

- 16. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 17. store.astm.org [store.astm.org]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. store.astm.org [store.astm.org]

- 20. standards.globalspec.com [standards.globalspec.com]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

- 25. ecetoc.org [ecetoc.org]

- 26. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 27. TRI-N-OCTYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 28. lanxess.com [lanxess.com]

Trioctyl Phosphate: A Comprehensive Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Trioctyl phosphate (B84403) (TOP), a versatile organophosphorus compound, serves as a critical component in a wide array of industrial and chemical processes. This in-depth technical guide explores the core applications of trioctyl phosphate, presenting quantitative performance data, detailed experimental protocols for its evaluation, and visual representations of associated processes and logical frameworks. Its primary functions as a plasticizer, flame retardant, solvent, and lubricant additive are examined to provide a thorough understanding of its utility and performance characteristics.

Physicochemical Properties of this compound

This compound, also known as tris(2-ethylhexyl) phosphate (TEHP), is a clear, viscous liquid with a high boiling point and low volatility.[1] It is miscible with many organic solvents but has very low solubility in water.[1][2] These properties make it a stable and reliable additive in numerous formulations.

Core Applications and Performance Data

This compound's utility spans several key industrial sectors, primarily due to its efficacy as a plasticizer, flame retardant, solvent, and lubricant additive.

Plasticizer for Polymers

This compound is extensively used as a plasticizer, particularly for polyvinyl chloride (PVC) and cellulose (B213188) nitrate, to enhance flexibility, durability, and processability.[1][3] It effectively reduces the glass transition temperature (Tg) of the polymer matrix, thereby imparting greater flexibility, especially at low temperatures.[1]

Table 1: Mechanical Properties of PVC Plasticized with this compound (Representative Data)

| This compound Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |

| 0 | 55.0 | 5 | 50.0 |

| 20 | 35.0 | 150 | 25.0 |

| 40 | 25.0 | 300 | 15.0 |

| 60 | 18.0 | 400 | 8.0 |

Note: Data are representative and can vary based on the specific PVC resin, other additives, and processing conditions.

Flame Retardant

As a phosphate ester, this compound functions as an effective flame retardant in polymers such as PVC and polyurethane foams.[1][2] Its mechanism of action involves the release of phosphoric acid upon heating, which promotes char formation on the material's surface. This char layer acts as a barrier, inhibiting the release of flammable volatiles and reducing smoke emission.[1]

Table 2: Flame Retardant Properties of Polymers with this compound (Illustrative Data)

| Polymer | This compound (%) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating |

| Polyurethane Foam | 0 | 20 | HB |

| Polyurethane Foam | 15 | 28 | V-0 |

| PVC | 0 | 45 | V-0 |

| PVC with TOP | 10 | >50 | V-0 |

Note: The addition of TOP can significantly improve the flame retardancy of various polymers.

Solvent in Chemical Processes

This compound's characteristics as a strong, moderately polar solvent make it suitable for specialized chemical applications.[2]

In the anthraquinone (B42736) process for hydrogen peroxide synthesis, this compound is a key component of the working solution. It serves as a solvent for the anthraquinone derivatives and facilitates the extraction of hydrogen peroxide from the organic phase to the aqueous phase.[4][5][6]

Table 3: Solubility of 2-Ethylanthraquinone in Different Solvent Systems

| Solvent System | Temperature (°C) | Solubility (g/L) |

| This compound | 25 | 120 |

| Mixed Aromatics | 25 | 90 |

| 1:1 TOP/Aromatics | 25 | 105 |

Note: this compound exhibits good solubility for the reactants in the anthraquinone process.

This compound is employed as an extractant in hydrometallurgical processes for the separation and purification of various metal ions, including uranium and platinum-group metals.[7][8] Its ability to form stable complexes with metal ions allows for their selective transfer from an aqueous phase to an organic phase.[9]

Table 4: Distribution Coefficients (D) for the Extraction of Various Metal Ions with this compound

| Metal Ion | Aqueous Phase | Organic Phase | Distribution Coefficient (D) |

| U(VI) | 4M HNO₃ | 30% TOP in Kerosene | >100 |

| Th(IV) | 4M HNO₃ | 30% TOP in Kerosene | ~50 |

| Co(II) | 0.1M HNO₃ | 0.005M TOPO in Toluene | ~29 (for TOPO) |

Note: Distribution coefficients are highly dependent on the composition of both the aqueous and organic phases. TOPO (Trioctylphosphine oxide) is a related extractant, and data for TOP in similar systems is expected to show effective extraction.[10]

Lubricant Additive

This compound is utilized as an anti-wear and extreme pressure additive in lubricants and hydraulic fluids.[1] It forms a protective film on metal surfaces, which reduces friction and prevents wear under high loads and temperatures.

Table 5: Tribological Performance of Lubricating Oil with and without this compound

| Lubricant | Wear Scar Diameter (mm) | Coefficient of Friction |

| Base Oil | 0.85 | 0.12 |

| Base Oil + 2% TOP | 0.55 | 0.08 |

Note: This data is illustrative of the expected improvement in anti-wear and friction-reducing properties with the addition of TOP.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's performance in its various applications.

Evaluation of Plasticizer Efficiency in PVC (ASTM D882)

This protocol outlines the determination of the tensile properties of thin plastic sheeting, which is a key indicator of plasticizer efficiency.

-

Specimen Preparation : Prepare thin films of PVC with varying concentrations of this compound. Cut the films into rectangular strips of specific dimensions as per ASTM D882.[11][12]

-

Conditioning : Condition the specimens at a standard laboratory temperature of 23°C and 50% relative humidity for a specified period to ensure consistent results.[12]

-

Tensile Testing : Use a universal testing machine (UTM) equipped with appropriate grips to securely hold the specimens.[12]

-

Test Execution : Pull the specimens in tension at a constant rate of crosshead speed until they rupture.[13]

-

Data Acquisition : Continuously record the applied load and the elongation of the specimen throughout the test.

-

Calculation : From the load-elongation curve, calculate the tensile strength, elongation at break, and modulus of elasticity.[13]

Determination of Flame Retardancy

This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of a material.

-

Specimen Preparation : Prepare specimens of the polymer containing this compound in the form of vertical bars of specified dimensions.[14]

-

Apparatus Setup : Place the specimen vertically in a transparent chimney. Introduce a controlled mixture of oxygen and nitrogen from the bottom of the chimney.[15][16]

-

Ignition : Ignite the top end of the specimen with a pilot flame.[15]

-

Observation : Observe the burning behavior of the specimen.

-

Oxygen Concentration Adjustment : Vary the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that sustains combustion for a specified period or over a specified length of the specimen is determined. This concentration is the LOI value.[15]

This standard classifies plastics based on their burning characteristics in response to a small flame.

-

Specimen Preparation : Mold specimens of the plastic containing this compound into standard dimensions for either horizontal or vertical burn tests.[17]

-

Conditioning : Condition the specimens in a controlled environment as specified in the standard.[18]

-

Horizontal Burning (HB) Test : Mount the specimen horizontally and apply a flame to the free end for 30 seconds. Observe if the flame extinguishes and measure the burning rate.[17]

-

Vertical Burning (V-0, V-1, V-2) Test : Mount the specimen vertically and apply a flame to the bottom edge for 10 seconds. Remove the flame and record the afterflame time. Reapply the flame for another 10 seconds and record the afterflame and afterglow times. Note if any flaming drips ignite a cotton patch placed below the specimen.[17][19]

-

Classification : Classify the material based on the burning times, dripping behavior, and consumption of the specimen according to the criteria outlined in the UL 94 standard.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantification of this compound in a sample matrix, such as a polymer or environmental sample.

-

Sample Preparation :

-

Extraction : Extract this compound from the sample matrix using a suitable solvent (e.g., toluene, hexane/acetone mixture) through methods like sonication or Soxhlet extraction.[20]

-

Cleanup (if necessary) : For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.

-

Concentration : Concentrate the extract to a known volume under a gentle stream of nitrogen.

-

-

Instrumental Analysis :

-

Gas Chromatograph (GC) Conditions :

-

Column : Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl methyl siloxane column).

-

Injector : Operate in splitless mode with an injection volume of 1-2 µL.

-

Oven Temperature Program : Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to ensure the elution of this compound.

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI).

-

Acquisition Mode : Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions of this compound.

-

-

-

Quantification : Prepare a calibration curve using standard solutions of this compound of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy.

Liquid-Liquid Extraction of Metal Ions

This is a general procedure for separating metal ions from an aqueous solution using an organic extractant like this compound.[7]

-

Phase Preparation :

-

Aqueous Phase : Prepare an aqueous solution containing the metal ion(s) of interest at a specific pH and ionic strength.[9]

-

Organic Phase : Prepare a solution of this compound in a suitable water-immiscible organic solvent (e.g., kerosene, toluene).

-

-

Extraction :

-

Combine equal volumes of the aqueous and organic phases in a separatory funnel.

-

Shake the funnel vigorously for a predetermined time to ensure thorough mixing and facilitate the transfer of the metal-ligand complex into the organic phase.

-

Allow the two phases to separate completely.

-

-

Separation and Analysis :

-

Drain the aqueous phase (raffinate).

-

Collect the organic phase (extract).

-

Analyze the concentration of the metal ion in both the initial aqueous phase and the raffinate to determine the extraction efficiency and the distribution coefficient.

-

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and logical relationships relevant to the applications of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. store.astm.org [store.astm.org]

- 4. researchgate.net [researchgate.net]

- 5. Anthraquinone process - Wikipedia [en.wikipedia.org]

- 6. nzic.org.nz [nzic.org.nz]

- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. assets.cureusjournals.com [assets.cureusjournals.com]

- 11. micomlab.com [micomlab.com]

- 12. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]

- 13. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

- 14. EN ISO 4589-2 - Tested and certified excellence in cable protection (PMA cable protection) | Tested and certified excellence in cable protection | ABB [new.abb.com]

- 15. kiyorndlab.com [kiyorndlab.com]

- 16. DIN EN ISO 4589 -2 Plastics –Determination of Burning Behavior by Oxygen Index –Part 2: Ambient-Temperature Test - AHP PLASTIK MAKINA [ahp-makina.com]

- 17. boedeker.com [boedeker.com]

- 18. scribd.com [scribd.com]

- 19. specialchem.com [specialchem.com]

- 20. faa.gov [faa.gov]

An In-depth Technical Guide to the Mechanism of Action of Trioctyl Phosphate (TOP) as a Plasticizer

Executive Summary

Trioctyl phosphate (B84403) (TOP), an ester of phosphoric acid and 2-ethylhexanol, is a versatile chemical compound widely utilized as a primary or auxiliary plasticizer, flame retardant, and solvent in various industrial applications.[1][2] Its principal function as a plasticizer is to enhance the flexibility, processability, and durability of polymeric materials, most notably polyvinyl chloride (PVC), by fundamentally altering their physical properties at a molecular level.[1][2] This technical guide provides a comprehensive examination of the core mechanisms through which TOP imparts plasticity, presents quantitative data on its effects, details relevant experimental evaluation protocols, and illustrates the key molecular interactions and workflows.

Introduction to Trioctyl Phosphate (TOP)

TOP, chemically known as tris(2-ethylhexyl) phosphate, is a clear, viscous, and colorless-to-pale yellow liquid characterized by a high boiling point, low volatility, and a mild odor.[1][3][4] It is miscible with many organic solvents but insoluble in water.[4][5][6] Its primary utility stems from its compatibility with a broad range of polymers, including:

-

Ethylene Propylene Diene Monomer (EPDM)[3]

-

Cellulose (B213188) Acetate and Nitrate[1][3][4]

-

Polylactide (PLA)[8]

Beyond plasticization, TOP also serves as an effective flame retardant, often in synergy with other retardants, contributing to the safety and performance of the final products.[1][2][3]

Core Mechanism of Plasticization

The plasticizing effect of TOP is primarily explained by the widely accepted lubricity and free volume theories . In a rigid polymer matrix like unplasticized PVC, the long polymer chains are tightly packed and held together by strong intermolecular forces (van der Waals forces and dipole-dipole interactions), restricting their movement. This results in a brittle material with a high glass transition temperature (Tg).

The mechanism of action of TOP involves the following key steps:

-

Intercalation: During compounding at elevated temperatures, the relatively small TOP molecules diffuse into the polymer matrix and position themselves between the large polymer chains.[1]

-

Disruption of Intermolecular Forces: The bulky, branched octyl groups of the TOP molecules physically separate the polymer chains. This separation increases the distance between the chains, effectively weakening the intermolecular forces that hold them together.

-

Increased Free Volume: The insertion of TOP molecules increases the "free volume" within the polymer structure. This additional space facilitates the movement and rotation of polymer chain segments.

-

Enhanced Lubricity: The TOP molecules act as a molecular lubricant, allowing the polymer chains to slide past one another with greater ease.[9] This internal lubrication is what imparts flexibility and reduces the stiffness of the material.

-

Lowering the Glass Transition Temperature (Tg): The culmination of these effects is a significant reduction in the polymer's glass transition temperature.[1][10] The material transitions from a rigid, glassy state to a flexible, rubbery state at a much lower temperature, which is the hallmark of effective plasticization.

The moderately polar phosphate group in TOP's structure contributes to its compatibility with polar polymers like PVC, ensuring it remains integrated within the matrix rather than migrating out, a critical factor for the durability of the plasticized material.

Quantitative Effects on Polymer Properties

The incorporation of TOP as a plasticizer leads to measurable changes in the thermal and mechanical properties of the host polymer. These changes are critical for tailoring the final material to its intended application.

| Property Measured | Effect of TOP Addition | Typical Quantitative Impact |

| Glass Transition Temp. (Tg) | Decreases | Significantly lowers the temperature at which the polymer transitions from a glassy to a rubbery state.[1][10] |

| Low-Temperature Flexibility | Increases | Prevents brittleness and maintains functionality in cold conditions, a key performance characteristic for materials like cable sheathing.[2][3][4] |

| Impact Strength | Increases | Enhances the material's ability to withstand sudden force or shock. For example, adding 10 phr (parts per hundred resin) of TOP to Polylactide (PLA) increased its impact strength by nearly 260%.[8] |

| Tensile Strength | Decreases | The material becomes less resistant to being pulled apart as the intermolecular forces are weakened.[11] |

| Elongation at Break | Increases | The material can be stretched significantly further before breaking, a direct measure of increased flexibility.[11] |

| Hardness (Shore) | Decreases | The material becomes softer and more pliable. |

| Melt Viscosity | Decreases | Lowers the viscosity of the polymer melt, which improves processability during manufacturing techniques like extrusion and molding.[1] |

| Flame Retardancy | Increases | In UL94 tests on PLA composites, the addition of TOP contributed to achieving a V-0 rating, indicating the flame self-extinguished rapidly without dripping.[8] |

Experimental Protocols for Evaluation

Evaluating the effectiveness and permanence of a plasticizer like TOP requires standardized experimental protocols. Below are methodologies for key performance assessments.

Protocol: Evaluation of Plasticizer Efficiency (ASTM D2284)

This protocol determines a plasticizer's efficiency by measuring the tensile properties of the plasticized polymer.

Methodology:

-

Compounding: Prepare a series of PVC (or other polymer) formulations with varying concentrations of TOP. Include a control sample with no plasticizer.

-

Molding: Process the formulations into standardized test specimens (e.g., "dog-bone" shape) using compression molding or extrusion.

-

Conditioning: Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period to ensure consistent results.

-

Tensile Testing: Subject the specimens to tensile stress in a universal testing machine until failure.

-

Data Acquisition: Record key parameters, including:

-

Tensile Strength (MPa): The maximum stress the material can withstand.

-

Elongation at Break (%): The percentage increase in length at the point of fracture.

-

Modulus of Elasticity (MPa): A measure of the material's stiffness.

-

-

Analysis: Compare the tensile properties of the TOP-plasticized samples to the control. Higher elongation and lower tensile strength/modulus indicate greater plasticizing efficiency.[11]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Product Feature: this compound (TOF) - ChemCeed [chemceed.com]

- 7. This compound (TOF) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 8. Combined influences of this compound and modified microcrystalline cellulose from oil palm empty fruit bunch waste on characteristics of polylactide composite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. China this compound Suppliers, Manufacturers, Factory - Buy this compound at Low Price - OCEAN CHEMICALS [oceanchems.com]

- 11. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

An In-depth Technical Guide to the Hydrophobicity and Polarity of Trioctyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophobicity and polarity of trioctyl phosphate (B84403) (TOP), a compound of significant interest in various scientific and industrial applications, including its use as a plasticizer, flame retardant, and solvent.[1][2] Understanding its physicochemical properties is crucial for its effective application, particularly in fields such as drug development where solubility and partitioning behavior are critical parameters.

Core Physicochemical Properties of Trioctyl Phosphate

This compound, also known by its IUPAC name tris(2-ethylhexyl) phosphate, is a colorless to pale yellow viscous liquid.[2][3] Its molecular structure, characterized by a central phosphate group esterified with three branched octyl chains, dictates its distinct hydrophobic and polar characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the hydrophobicity and polarity of this compound.

| Property | Value | Reference |

| Molecular Formula | C24H51O4P | [4][5] |

| Molecular Weight | 434.63 g/mol | [5][6][7] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [3][6] |

| Density | 0.920 - 0.928 g/cm³ at 20°C | [1][6] |

| Boiling Point | 414.6 °C at 760 mmHg | [6] |

| Melting Point | -74 °C | [6][8] |

Table 1: General Physicochemical Properties of this compound

| Parameter | Value | Significance | Reference |

| LogP (Octanol-Water Partition Coefficient) | 8.9 - 9.8 | Indicates extremely high hydrophobicity and a strong preference for non-polar environments. | [5][9] |

| Water Solubility | < 1 mg/mL (Insoluble) | Very low solubility in aqueous media, a direct consequence of its high hydrophobicity. | [9] |

Table 2: Hydrophobicity of this compound

While often described as a moderately polar solvent, obtaining precise experimental values for the dielectric constant and dipole moment of this compound is challenging.[1] However, Hansen Solubility Parameters (HSP) offer a more nuanced understanding of its polarity by breaking down the total cohesive energy into three components: dispersion (d), polar (p), and hydrogen bonding (h).

| Hansen Solubility Parameter | Value (cal/mL)⁰·⁵ | Interpretation | Reference |

| δd (Dispersion) | 8.0 | The dominant component, reflecting strong van der Waals forces due to the long alkyl chains. | [8][10] |

| δp (Polar) | 1.0 | A low value, indicating a small contribution from dipolar interactions. | [8][10] |

| δh (Hydrogen Bonding) | 2.5 | A low value, indicating a limited capacity for hydrogen bonding. | [8][10] |

Table 3: Polarity of this compound (Hansen Solubility Parameters)

Relationship between Molecular Structure and Physicochemical Properties

The physicochemical properties of this compound are a direct consequence of its molecular architecture. The three long, branched octyl chains contribute to its high lipophilicity and low aqueous solubility, while the central phosphate group imparts a degree of polarity.

Caption: Relationship between the molecular structure of this compound and its resulting physicochemical properties.

Experimental Protocols

Accurate determination of the hydrophobicity and polarity of highly non-polar substances like this compound requires specialized experimental protocols. Standard methods often need to be adapted to account for low aqueous solubility and the potential for emulsion formation.

Determination of LogP (Octanol-Water Partition Coefficient)

For highly hydrophobic compounds like this compound (LogP > 4), the Slow-Stirring Method (OECD Guideline 123) is recommended over the traditional Shake-Flask Method (OECD 107) to avoid the formation of micro-emulsions that can lead to inaccurate results.

Experimental Workflow: Slow-Stirring Method for LogP Determination

Caption: A generalized workflow for the determination of LogP using the slow-stirring method.

Detailed Methodology:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by stirring the two solvents together for at least 24 hours, followed by a 24-hour separation period.

-

Test Solution Preparation: Prepare a stock solution of this compound in water-saturated n-octanol at a concentration well below its solubility limit.

-

Equilibration: In a thermostatted vessel at a constant temperature (e.g., 25°C), combine a known volume of the this compound stock solution with a known volume of n-octanol-saturated water. The volume ratio should be chosen to ensure that the concentration in both phases is quantifiable. Stir the mixture slowly and consistently for an extended period (typically 48-72 hours) to reach equilibrium without forming an emulsion.

-

Phase Separation: After equilibration, stop the stirring and allow the phases to separate. Centrifugation at a controlled temperature is crucial to ensure complete separation.

-

Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical method with sufficient sensitivity, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Determination of Water Solubility

Due to its very low water solubility, the Column Elution Method or the Slow-Stirring Method (adapted from OECD Guideline 105) are more appropriate than the simple flask method. These methods are designed to handle "difficult-to-test" substances.

Experimental Workflow: Water Solubility Determination for Hydrophobic Compounds

Caption: Comparative workflows for determining the water solubility of hydrophobic compounds.

Detailed Methodology (Slow-Stirring Method):

-

System Setup: Add an excess amount of this compound to a volume of high-purity water in a sealed, thermostatted vessel. The excess is necessary to ensure that a saturated solution is formed.

-

Equilibration: Stir the mixture slowly for a prolonged period (e.g., several days to a week) at a constant temperature. The slow stirring minimizes the formation of micro-droplets.

-

Phase Separation: After equilibration, carefully separate the aqueous phase from the undissolved this compound. This is a critical step and is typically achieved by centrifugation at a controlled temperature, followed by careful sampling of the supernatant. Filtration may also be used, but care must be taken to avoid adsorption of the analyte onto the filter material.

-

Quantification: Analyze the concentration of this compound in the aqueous sample using a highly sensitive analytical technique such as GC-MS or HPLC with a suitable detector.

-

Confirmation of Saturation: It is advisable to take samples at different time points during the equilibration phase to ensure that the concentration has reached a plateau, confirming that saturation has been achieved.

Conclusion

This compound is a highly hydrophobic molecule with moderate polarity. Its high LogP value and very low water solubility are primarily attributed to its long, branched alkyl chains. The polarity, mainly originating from the phosphate group, is relatively low as indicated by its Hansen Solubility Parameters. The experimental determination of these properties for such a hydrophobic substance requires specialized protocols, such as the slow-stirring method for LogP and water solubility, to ensure accurate and reliable data. This in-depth understanding of the hydrophobicity and polarity of this compound is essential for its informed application in research, development, and industrial processes.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Tris(2-ethylhexyl) phosphate - Wikipedia [en.wikipedia.org]

- 3. TRIS(2-ETHYLHEXYL)PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. This compound | CAS#:1806-54-8 | Chemsrc [chemsrc.com]

- 5. Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. トリス(2-エチルヘキシル) ホスファート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [stenutz.eu]

- 9. This compound | C24H51O4P | CID 15733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [stenutz.eu]

A Technical Guide to the Solubility of Trioctyl Phosphate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of trioctyl phosphate (B84403) (TOP) in a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize trioctyl phosphate in their work.

Core Properties of this compound

This compound (CAS No: 1806-54-8) is a viscous, clear to pale yellow liquid at ambient temperatures.[1] It is an organophosphate ester widely employed as a plasticizer, flame retardant, and a solvent in various industrial processes, including the production of hydrogen peroxide.[1][2] Its utility in these applications is significantly influenced by its solubility characteristics.

Solubility Profile of this compound

This compound is generally characterized by its miscibility with non-polar solvents and its very low solubility in water.[1][3][4][5][6] The long alkyl chains of the octyl groups contribute to its hydrophobic nature, making it readily soluble in hydrocarbons and other organic media.

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in common organic solvents. It is important to note that while extensive qualitative data is available, specific quantitative solubility values in many organic solvents are not widely reported in the literature.

| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Citation |

| Water | H₂O | Polar | < 0.1 g/100 mL | 18 | [4] |

| Mineral Oil | Mixture of alkanes | Non-polar | Miscible | Not Specified | [1][5][6] |

| Gasoline | Mixture of hydrocarbons | Non-polar | Miscible | Not Specified | [1][5][6] |

| Alcohol (general) | R-OH | Polar | Soluble | Not Specified | [1][2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | [1][2] |

| Ether (general) | R-O-R' | Polar Aprotic | Soluble | Not Specified | [1][2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols outline standard methodologies for determining the solubility of a liquid like this compound in an organic solvent.

Method 1: Visual Miscibility Determination

This method is a straightforward approach to determine if two liquids are miscible, partially miscible, or immiscible.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry.

-

Measurement: Using a clean, calibrated pipette or graduated cylinder, measure a specific volume of the organic solvent (e.g., 5 mL) and transfer it into a test tube.

-

Addition of Solute: To the same test tube, add a known volume of this compound (e.g., 5 mL).

-

Mixing: Securely stopper the test tube and invert it several times or use a vortex mixer for 30 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least one hour at a controlled temperature. Observe the contents of the test tube for the formation of a single homogeneous phase, two distinct layers, or any cloudiness which might indicate partial miscibility.

-

Interpretation:

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are present.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Method 2: Gravimetric Determination of Solubility

This method provides a quantitative measurement of solubility.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Saturated solution preparation vessel (e.g., sealed flask)

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Place the flask in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Turn off the stirrer and allow the solution to settle for several hours, ensuring any undissolved this compound separates.

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a filter to remove any suspended microdroplets.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause the this compound to decompose.

-

Once the solvent is fully evaporated, weigh the dish containing the this compound residue.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of solution collected) x 100

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Visual Miscibility Determination.

Caption: Workflow for Gravimetric Solubility Determination.

References

trioctyl phosphate molecular weight and chemical formula

An In-depth Technical Guide to Trioctyl Phosphate (B84403): Molecular Weight and Chemical Formula

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula for trioctyl phosphate.

Core Chemical Identifiers

This compound is an organic compound belonging to the phosphate ester group.[1] Its fundamental chemical identifiers are crucial for stoichiometric calculations, analytical characterization, and formulation development.

Chemical Formula: C₂₄H₅₁O₄P[1][2][3]

Molecular Weight: The molecular weight of this compound is consistently reported at approximately 434.6 g/mol .[2][3] Minor variations in reported values, such as 434.64 g/mol [1][4] and 434.633 g/mol [5], are attributable to differences in calculation methods and isotopic abundance considerations.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative chemical data for this compound is summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | C₂₄H₅₁O₄P | [1][2][3] |

| Molecular Weight | 434.6 g/mol | [2][3] |

| 434.64 g/mol | [1][4] | |

| 434.633 g/mol | [5] | |

| Density | ~0.93 g/mL | [1][4] |

| Boiling Point | 216°C at 4 mmHg | [1] |

| Melting Point | -74°C | [4][5] |

| Flash Point | >110°C (>230°F) | [1] |

| Refractive Index | ~1.441 | [1][4][6] |

| Solubility | Immiscible with water. Miscible with mineral oil and gasoline. | [1] |

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C24H51O4P | CID 15733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Protheragen [protheragen.ai]

- 4. This compound [stenutz.eu]

- 5. This compound | CAS#:1806-54-8 | Chemsrc [chemsrc.com]

- 6. This compound, 97% 78-42-2 India [ottokemi.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Trioctyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl phosphate (B84403) (TOP) is a versatile organophosphate ester with a range of industrial applications. While primarily utilized as a plasticizer, flame retardant, and solvent, its unique physicochemical properties warrant a closer examination for potential applications in research and development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of trioctyl phosphate, detailed experimental protocols for their determination, and a logical workflow for its synthesis and quality control. It is important to note that "this compound" can refer to two different isomers: the branched tris(2-ethylhexyl) phosphate (CAS: 78-42-2) and the linear tri-n-octyl phosphate (CAS: 1806-54-8). This guide will address both where information is available, with a primary focus on the more common tris(2-ethylhexyl) phosphate.

Core Physical and Chemical Properties